![molecular formula C9H14NS+ B1599347 2-[(4-Methylphenyl)thio]ethanamine CAS No. 42404-23-9](/img/structure/B1599347.png)
2-[(4-Methylphenyl)thio]ethanamine
Übersicht
Beschreibung
“2-[(4-Methylphenyl)thio]ethanamine” is a chemical compound with the CAS Number: 42404-23-9. It has a molecular weight of 167.27 and its IUPAC name is 2-[(4-methylphenyl)sulfanyl]ethanamine .
Molecular Structure Analysis
The InChI code for “2-[(4-Methylphenyl)thio]ethanamine” is 1S/C9H13NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 . This indicates that the compound has a sulfur atom (S) bonded to a carbon atom © of an ethanamine group, and a 4-methylphenyl group also bonded to the same carbon atom.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- 2-[(4-Methylphenyl)thio]ethanamine, as a member of the substituted N-benzylphenethylamines class, has been studied for its high potency agonism at 5-HT2A receptors. This pharmacological activity suggests potential hallucinogenic effects, akin to other psychoactive substances. The compounds in this class demonstrate very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, similar to the potency and efficacy of (+)lysergic acid diethylamide (LSD) (Eshleman et al., 2018).
Analytical Methodologies
- Advanced analytical methodologies like high-performance liquid chromatography tandem mass spectrometry have been developed for detecting and quantifying compounds like 2CC-NBOMe and 25I-NBOMe in human serum. These methods are crucial in clinical toxicology for identifying intoxication with such compounds (Poklis et al., 2013).
Chemical Characterization
- Studies involving gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride derivatives have identified various analogs of 2-[(4-Methylphenyl)thio]ethanamine. These analytical techniques are vital for the routine analysis of new psychoactive substances in crime laboratories (Lum et al., 2016).
Metabolic Pathways
- Research has characterized the hepatic cytochrome P450 enzymes involved in the metabolism of compounds like 25I-NBOMe, providing insights into the biochemical pathways these substances undergo in the human body. Such studies are essential for understanding the pharmacokinetics of these compounds (Nielsen et al., 2017).
Synthetic Routes
- Synthetic routes for related compounds, like 2-(thiophen-2-yl) ethanamine, have been explored, revealing methodologies for producing these substances and their intermediates. This research is fundamental in pharmaceutical chemistry (Yun-yang, 2007).
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICHAGDPKJUFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)thio]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




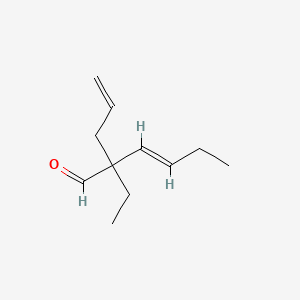
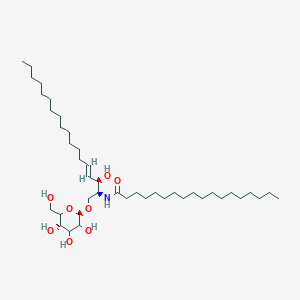


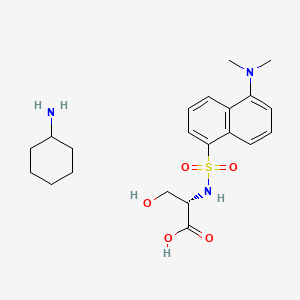

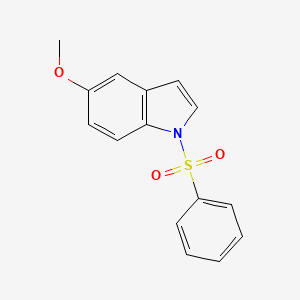
![1-[(Tert-butyl)oxycarbonyl]-3-(4-methoxybenzyl)piperidine-3-carboxylic acid](/img/structure/B1599280.png)
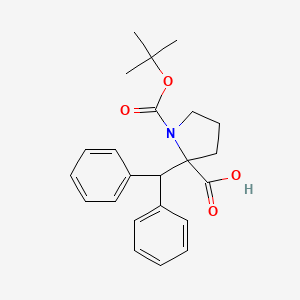
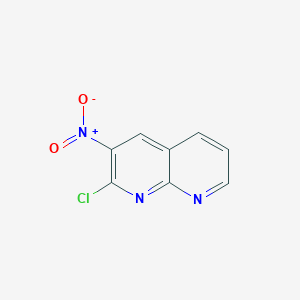
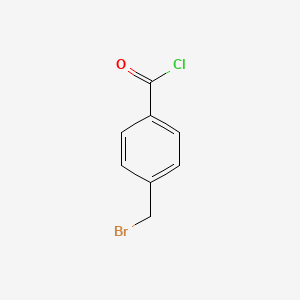

![p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone](/img/structure/B1599287.png)